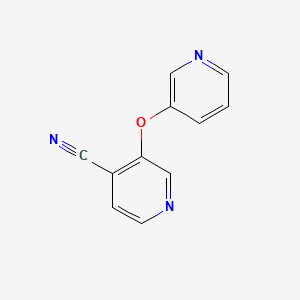
3-(2-methylphenoxy)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenoxy)pyridine-4-carbonitrile (3-MPCN) is a heterocyclic aromatic compound that is of interest for its potential applications in scientific research. 3-MPCN is a derivative of pyridine, which is a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless, odorless, and relatively stable compound, and can be synthesized in the laboratory through a variety of methods. 3-MPCN has been studied for its potential applications in a variety of scientific research areas, including biochemistry and physiology.
Applications De Recherche Scientifique
3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential applications in a variety of scientific research areas. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 3-(2-methylphenoxy)pyridine-4-carbonitrile has also been studied for its potential applications in cancer research, as it has been shown to induce apoptosis in certain types of cancer cells. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 3-(2-methylphenoxy)pyridine-4-carbonitrile is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased production of certain inflammatory mediators. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been shown to induce apoptosis in certain types of cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
3-(2-methylphenoxy)pyridine-4-carbonitrile has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to decreased inflammation and pain, as well as decreased production of certain inflammatory mediators. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile has been shown to induce apoptosis in certain types of cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2-methylphenoxy)pyridine-4-carbonitrile in laboratory experiments is its relatively low cost and easy availability. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, 3-(2-methylphenoxy)pyridine-4-carbonitrile is not suitable for use in experiments involving humans or animals, due to its potential toxicity. Additionally, 3-(2-methylphenoxy)pyridine-4-carbonitrile is not suitable for use in experiments involving long-term exposure, as it can degrade over time.
Orientations Futures
The potential applications of 3-(2-methylphenoxy)pyridine-4-carbonitrile are still being explored. Further research is needed to determine its potential efficacy in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 3-(2-methylphenoxy)pyridine-4-carbonitrile and its potential toxicity. Additionally, further research is needed to explore the potential use of 3-(2-methylphenoxy)pyridine-4-carbonitrile in combination with other compounds, as well as its potential use in other scientific research areas, such as materials science and nanotechnology.
Méthodes De Synthèse
3-(2-methylphenoxy)pyridine-4-carbonitrile can be synthesized through a variety of methods, including the reaction of pyridine and 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 70°C. The reaction can also be carried out in the presence of a catalyst, such as palladium chloride, to increase the reaction rate. The yield of the reaction is typically around 80%.
Propriétés
IUPAC Name |
3-(2-methylphenoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-4-2-3-5-12(10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUTWHLOCXGQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(diethylamino)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6423938.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423948.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)


![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)
![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)